molecular formula C9H14O3 B2471433 5-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2248296-76-4

5-Oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2471433
CAS No.: 2248296-76-4
M. Wt: 170.208
InChI Key: AJLQZDZMUZAACI-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-7-carboxylic acid is a bicyclic compound featuring a spiro junction at the 3.5 position, with an oxygen atom in the five-membered ring and a carboxylic acid substituent at the 7-position. Its molecular formula is C₉H₁₄O₃, and it is structurally characterized by a unique spirocyclic framework that confers rigidity and stereochemical complexity.

Properties

IUPAC Name

5-oxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-9(12-6-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLQZDZMUZAACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic ring system. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Oxaspiro[3.5]nonane-7-carboxylic acid has garnered attention for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets, making it a candidate for drug design.

  • Enzyme Interactions : Initial studies suggest that the compound may bind to enzymes involved in metabolic pathways, indicating potential applications in drug development for metabolic disorders.
  • Bioactive Peptides : Research indicates that derivatives of this compound can enhance the biological effects of bioactive peptides, making it relevant for therapeutic applications in conditions like hypertension and heart failure .

Synthetic Organic Chemistry

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
  • Intermediates for Pharmaceuticals : Its derivatives are explored as intermediates for synthesizing pharmaceutically active compounds, particularly those targeting cardiovascular diseases .

Case Study 1: Enzyme Interaction Studies

Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways. Preliminary findings suggest that these interactions could lead to the development of new therapeutic agents targeting metabolic disorders.

Case Study 2: Synthesis and Derivatives

Various synthetic routes have been developed to produce this compound and its derivatives. These derivatives have shown enhanced biological activity or altered physicochemical properties, making them suitable candidates for further pharmacological evaluation.

The biological activity of this compound has been explored through various studies:

  • Anticancer Potential : Related compounds have shown varying degrees of cytotoxicity against cancer cell lines, indicating that this compound may also possess anticancer properties.
  • Antimicrobial Activity : Compounds derived from similar structures have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.5]nonane-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The spiro structure may allow it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Positional Isomers

Spirocyclic compounds with oxygen heteroatoms and carboxylic acid substituents exhibit distinct physicochemical and biological properties depending on the positions of these functional groups. Key examples include:

Compound Name Molecular Formula Substituent Positions Molecular Weight CAS Number Key Characteristics
5-Oxaspiro[3.5]nonane-7-carboxylic acid C₉H₁₄O₃ O at 5, COOH at 7 170.21 Not explicitly provided Central spiro core with moderate polarity; potential for hydrogen bonding .
2-Oxaspiro[3.5]nonane-7-carboxylic acid C₉H₁₄O₃ O at 2, COOH at 7 170.21 1416323-16-4 Higher synthetic accessibility (≥98% purity available commercially) .
5-Oxaspiro[3.5]nonane-8-carboxylic acid C₉H₁₄O₃ O at 5, COOH at 8 170.21 CID 79903936 SMILES: C1CC2(C1)CC(CCO2)C(=O)O; distinct spatial orientation of COOH .
7-Oxaspiro[3.5]nonane-1-carboxylic acid C₉H₁₄O₃ O at 7, COOH at 1 170.21 1784418-25-2 Altered dipole moment due to COOH proximity to spiro junction .

Key Observations :

  • Positional isomerism significantly impacts solubility and reactivity. For instance, 2-oxaspiro derivatives are more commonly synthesized (e.g., 69% yield in a benzyl ester intermediate synthesis ).
  • The 5-oxaspiro-7-carboxylic acid isomer may exhibit enhanced metabolic stability compared to 8- or 9-carboxylic acid derivatives due to steric shielding of the COOH group .

Functional Group Variations

Dioxaspiro Derivatives
  • 8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid (CAS-related: Step B in EP 3 950 692 A1 ): Features two oxygen atoms and an ethyl group. Used in multistep syntheses (e.g., as a precursor to pyrrolo-triazolo-pyrazine derivatives) . Higher lipophilicity compared to mono-oxygenated spiro compounds.
Azaspiro Derivatives
  • 7-Azaspiro[3.5]nonane-7-carboxylic acid derivatives (e.g., tert-butyl esters ): Replacement of oxygen with nitrogen alters basicity and hydrogen-bonding capacity. Example: 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CAS 1023301-84-9) is used in peptide mimetics .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Spirocyclic carboxylic acids are prized for their conformational restriction, enhancing target selectivity. For example, 2-oxaspiro derivatives are intermediates in HAT (histone acetyltransferase) inhibitor synthesis .
  • Patent Activity: EP 3 950 692 A1 highlights the use of 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid in antiviral drug candidates .
  • Challenges : Synthesis of 5-oxaspiro isomers requires precise control over ring-strain and regioselectivity, often necessitating advanced catalysts or protecting groups .

Biological Activity

5-Oxaspiro[3.5]nonane-7-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which includes both five-membered and seven-membered rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O3C_9H_{14}O_3, with a molecular weight of 170.21 g/mol. The presence of a carboxylic acid functional group is significant as it contributes to the compound's reactivity and biological properties.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Interaction with Olfactory Receptors : The compound has been identified as an agonist for certain olfactory receptors, influencing odor perception and possibly affecting behavioral responses related to olfaction .
  • Enzyme Modulation : Interaction studies suggest that it may bind to enzymes involved in metabolic pathways, indicating potential roles in drug metabolism and pharmacokinetics.
  • Chemokine Receptor Regulation : Similar compounds have been shown to modulate chemokine receptors (CCR3 and CCR5), which are critical in inflammatory responses and immune system regulation, suggesting that derivatives of this compound could be explored for therapeutic applications in conditions like HIV/AIDS and other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis Methods :
    • Various synthetic routes have been explored, emphasizing the importance of yield, purity, and scalability. A notable method involves epoxidation followed by ring expansion to produce functionalized derivatives suitable for biological testing .
  • Biological Testing :
    • Interaction studies have highlighted the binding affinity of this compound with several biological targets, including enzymes crucial for metabolic processes. These interactions are essential for understanding the pharmacological profile of the compound.
    • Preliminary data suggest that modifications to the spiro structure can enhance biological activity or alter physicochemical properties, making them suitable candidates for drug design .

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique attributes of compounds related to this compound:

Compound NameStructural FeaturesUnique Attributes
8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid Contains an amino groupPotentially different biological activities due to amino substitution
5-Oxaspiro[3.5]nonane-6-carboxylic acid Carboxyl group at position 6Different reactivity patterns compared to the 7-positioned variant
8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid Methyl substitution at position 8Altered lipophilicity affecting bioavailability

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